molecular formula C6H9NOS B2609186 (3,5-Dimethylisoxazol-4-yl)methanethiol CAS No. 146796-45-4

(3,5-Dimethylisoxazol-4-yl)methanethiol

Cat. No.: B2609186
CAS No.: 146796-45-4
M. Wt: 143.2
InChI Key: XWMCJLFTATZHEX-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)methanethiol is an organic compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol It is characterized by the presence of an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a methanethiol group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol typically involves the reaction of 4-(chloromethyl)-3,5-dimethylisoxazole with a thiol reagent . The reaction conditions often include the use of a base to facilitate the substitution reaction, resulting in the formation of the desired methanethiol derivative. The general reaction scheme can be represented as follows:

4-(Chloromethyl)-3,5-dimethylisoxazole+RSHThis compound+HCl\text{4-(Chloromethyl)-3,5-dimethylisoxazole} + \text{RSH} \rightarrow \text{this compound} + \text{HCl} 4-(Chloromethyl)-3,5-dimethylisoxazole+RSH→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications, particularly as a potential inhibitor of bromodomain and extra-terminal (BET) proteins, which are important targets in cancer therapy. Research indicates that derivatives of (3,5-Dimethylisoxazol-4-yl)methanethiol can effectively inhibit the BRD4 bromodomain family, demonstrating significant antiproliferative effects on acute myeloid leukemia cells without general cytotoxicity in other cancer cell lines .

Anticancer Activity

Several studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, derivatives containing the isoxazole moiety have been synthesized and tested for their cytotoxic effects. One study reported IC₅₀ values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating significant efficacy .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

Compound NameCancer Cell LineIC₅₀ Value (μM)Notes
Compound 5aMDA-MB-2315.2Induces early apoptosis
Compound 5bMV4;1122.2Strong antiproliferative effects
Compound 6HEK-293 (normal)>100Minimal cytotoxicity

Mechanistic Studies

Research has also focused on understanding the mechanism of action of this compound derivatives. Studies have shown that these compounds can induce apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 and p21WAF-1 .

Case Study 1: Inhibition of BET Proteins

In a structured optimization study, researchers designed derivatives of this compound to inhibit BET proteins effectively. The study utilized X-ray crystallography to elucidate binding interactions, leading to the identification of potent inhibitors with favorable pharmacological profiles .

Case Study 2: Antiproliferative Effects

A recent investigation focused on the cytotoxic effects of isoxazole derivatives on multi-drug resistant cancer cell lines. The results indicated that specific modifications to the isoxazole structure enhanced their anticancer activity significantly compared to unmodified compounds .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Lacks the methanethiol group, making it less reactive in certain chemical reactions.

    4-Methylisoxazole: Has a single methyl group, resulting in different chemical properties and reactivity.

    Isoxazole: The parent compound without any substituents, used as a basic building block in organic synthesis.

Uniqueness

(3,5-Dimethylisoxazol-4-yl)methanethiol is unique due to the presence of both the isoxazole ring and the methanethiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

(3,5-Dimethylisoxazol-4-yl)methanethiol is a compound belonging to the isoxazole family, characterized by a five-membered ring that includes nitrogen and oxygen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NOS. Its structure features a dimethylisoxazole ring substituted with a methanethiol group, contributing to its unique chemical reactivity and biological activity.

Isoxazoles, including this compound, are known to interact with various biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Modulation : They may act as ligands for certain receptors, influencing cellular signaling pathways.
  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptotic pathways and cell cycle regulation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study reported that certain 3,5-dimethylisoxazole derivatives demonstrated strong antiproliferative effects against acute myeloid leukemia cells (MV4;11) without general cytotoxicity to other cell lines tested .
CompoundCell LineIC50 (µM)Effect
5aMDA-MB-2315.2Induced apoptosis
5bHEK-293102.4Minimal cytotoxicity

Antioxidant and Antimicrobial Activity

This compound has also been associated with antioxidant properties and antimicrobial activity against various pathogens. The presence of the methanethiol group enhances its reactivity, potentially leading to the formation of reactive oxygen species that can combat oxidative stress and microbial infections.

Case Studies

  • Inhibition of BRD4 : A study focused on optimizing 3,5-dimethylisoxazole derivatives as inhibitors of the bromodomain and extra-terminal (BET) proteins, particularly BRD4. These inhibitors showed promising results in cancer therapy by affecting gene expression related to cell proliferation .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of isoxazole derivatives on cancer cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis by altering the expression levels of apoptosis-related genes such as Bcl-2 and p21WAF-1 .

Q & A

Basic Questions

Q. What are the established synthetic routes for (3,5-Dimethylisoxazol-4-yl)methanethiol and its derivatives?

The compound can be synthesized via a two-step method:

  • Step 1 : React 2,4-pentanedione with formaldehyde and hydroxylamine to form the isoxazole ring.
  • Step 2 : Introduce the thiol group by reacting with α,ω-dithiols under controlled conditions. For derivatives, Pd(II) or Cu(I) complexes can be formed by treating the ligand with metal salts (e.g., PdCl₂ in acetonitrile) . Key parameters include solvent choice (e.g., ethanol for recrystallization) and reaction time (18–24 hours for optimal yield).

Q. How is structural characterization performed for this compound derivatives?

  • IR Spectroscopy : Identify M–S bonds (e.g., Pd–S at 334 cm⁻¹, Cu–S at 320 cm⁻¹) in metal complexes .
  • NMR : Analyze diastereomeric mixtures in solution (e.g., Pd(II) complexes show distinct proton splitting patterns) .
  • Elemental Analysis : Confirm ligand-to-metal ratios (e.g., 1:1 for Pd(II), 1:2 for Cu(I)) .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this compound are limited, related isoxazole derivatives (e.g., 3,5-Dimethylisoxazol-4-yl isocyanate) require:

  • Use of fume hoods and personal protective equipment (PPE) due to respiratory and skin hazards.
  • Storage in inert atmospheres to prevent decomposition .

Advanced Questions

Q. How can reaction conditions be optimized to enhance yield in bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]alkane synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve intermediate stability during reflux .
  • Catalyst Use : Acidic conditions (e.g., glacial acetic acid) accelerate condensation with aldehydes .
  • Purification : Recrystallization from ethanol-water mixtures increases purity (>95%) .

Q. What mechanistic insights explain the hepatoprotective activity of this compound-Pd(II) complexes?

The Pd(II) complex 3 exhibits hepatoprotection comparable to S-adenosylmethionine (SAM) by:

  • Stabilizing hepatocyte membranes via sulfur-mediated antioxidant activity.
  • Activating transsulfuration pathways (e.g., glutathione synthesis) to detoxify xenobiotics . In vivo assays in rodent models show reduced liver enzyme (ALT/AST) levels at 10–50 mg/kg doses .

Q. How can contradictory results in biological assays for sulfur-containing derivatives be resolved?

  • Dose-Response Analysis : Test sub-micromolar to millimolar ranges to identify non-linear effects (e.g., methanethiol inhibition above 3 µM) .
  • Competitive Assays : Compare enzyme-generated vs. exogenous methanethiol using isotopic labeling (e.g., ²H₃-SAM) to trace metabolic pathways .
  • Toxicity Screening : Use combinatorial series (e.g., ligands vs. metal complexes) to isolate structure-specific effects .

Q. What methodologies validate the regioselectivity of isoxazole functionalization in derivatives?

  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta positions).
  • Kinetic Studies : Monitor reaction intermediates via GC-MS or HPLC to identify rate-determining steps .
  • Computational Modeling : Predict reactive sites using DFT calculations for electrophilic/nucleophilic attacks .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCJLFTATZHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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